
3,4-Diphenylbutanoic acid
Overview
Description
3,4-Diphenylbutanoic acid is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.305 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Synthesis Analysis
A paper on ResearchGate discusses the synthesis of threo-4-amino-3,4-diphenylbutanoic acid . The process involves the phase-catalyzed reaction of N-(diphenylmethylene)benzylamine and esters of cinnamic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C16H16O2 . The InChI code for this compound is 1S/C16H16O2/c17-16(18)12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 91-95 degrees Celsius .Scientific Research Applications
Synthesis and Analysis of Derivatives : Research has shown that 3,4-diphenylbutanoic acid and its derivatives can be synthesized via various methods, each offering unique advantages in terms of equipment requirements, process steps, and yields. These compounds have been studied for their potential pharmacological activities, making them interesting subjects in pharmaceutical research (Vasil'eva et al., 2016).
Potential for X-Ray Imaging Applications : A study synthesized a compound related to this compound, demonstrating its potential in radiopacity, which is crucial for X-ray imaging applications. The synthesized compound showed high iodine content and exhibited substantial radiopacity, indicating its potential use in clinical X-ray imaging scenarios (Gopan et al., 2021).
Molecular Docking and Computational Analysis : Research involving molecular docking and Density Functional Theory (DFT) calculations of 4-amino-3-phenylbutanoic acid, a related compound, indicates its potential for anticonvulsant activity. The computational studies also provide insights into the compound's molecular structure, vibrational spectra, and nonlinear optical properties (Charanya et al., 2020).
Applications in Organic Chemistry : The compound and its derivatives have been studied for their roles in various organic reactions. For instance, they have been used in the Mitsunobu reaction, which is a key reaction in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds (Muramoto et al., 2013).
Material Science Applications : In material science, derivatives of this compound have been investigated for their potential in creating new polymers and nanocomposites. These materials show promise in various applications, including flame retardancy, thermal stability, and photovoltaic performance (Shabanian & Basaki, 2013).
Safety and Hazards
The safety information for 3,4-Diphenylbutanoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Properties
IUPAC Name |
3,4-diphenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBZTAYSABJDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3,4-Diphenylbutanoic acid?
A1: One convenient method involves a phase-transfer catalyzed reaction. [] This approach utilizes N-(diphenylmethylene)benzylamine and esters of cinnamic acid to yield alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates. Subsequent acid hydrolysis of these intermediates leads to the formation of threo-4-amino-3,4-diphenylbutanoic acid. [] Another method involves reacting ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, resulting in the formation of this compound, alongside other products. []
Q2: What is the molecular formula and weight of this compound?
A2: While not explicitly stated in the provided abstracts, based on its structure, the molecular formula of this compound is C16H16O2, and its molecular weight is 240.30 g/mol.
Q3: What other 3,4-disubstituted 4-aminobutanoic acid derivatives have been synthesized in the context of the provided research?
A4: While the research mentions the synthesis of 3,4-disubstituted 4-aminobutanoic acids, [] it does not provide specific examples of the synthesized derivatives. Further investigation within the full text of the paper would be needed to answer this question completely.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3383466.png)

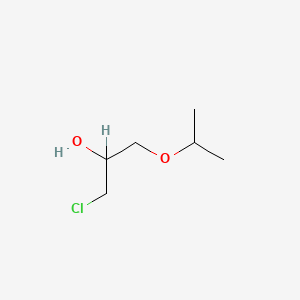
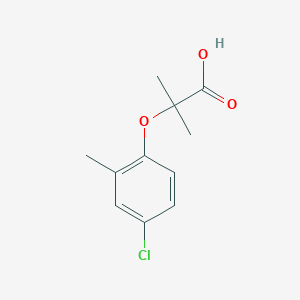

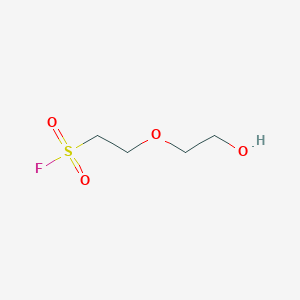
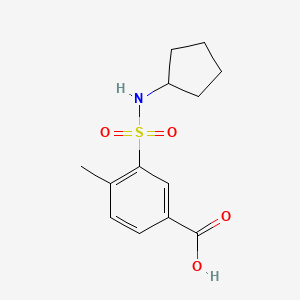
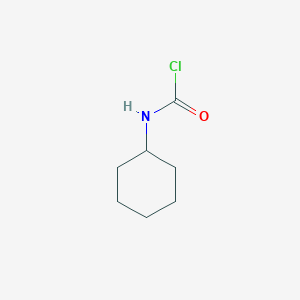


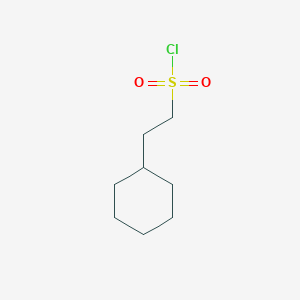
![2-[4-(difluoromethylsulfanyl)phenyl]-3H-isoindol-1-imine](/img/structure/B3383560.png)
![{6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol](/img/structure/B3383576.png)

